molecular formula C11H21NO4 B13587138 tert-Butyl (2-hydroxy-2-(tetrahydrofuran-3-yl)ethyl)carbamate

tert-Butyl (2-hydroxy-2-(tetrahydrofuran-3-yl)ethyl)carbamate

Cat. No.: B13587138
M. Wt: 231.29 g/mol
InChI Key: WWIPPZQGZAUZIY-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-hydroxy-2-(oxolan-3-yl)ethyl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability under various conditions and ease of removal. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a hydroxy group, and an oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-hydroxy-2-(oxolan-3-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxolane derivative. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the acid by-products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-hydroxy-2-(oxolan-3-yl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like RLi, RMgX, RCuLi

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amines

    Substitution: Formation of substituted oxolane derivatives

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-hydroxy-2-(oxolan-3-yl)ethyl]carbamate is used as a protecting group for amines in peptide synthesis. Its stability under various conditions makes it an ideal choice for multi-step synthesis .

Biology

In biological research, this compound can be used to modify biomolecules, enhancing their stability and solubility. It is also used in the synthesis of bioactive molecules and pharmaceuticals.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They can act as intermediates in the synthesis of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its unique structure allows for the creation of materials with specific properties, such as increased flexibility or durability.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-hydroxy-2-(oxolan-3-yl)ethyl]carbamate involves its interaction with various molecular targets. The carbamate group can form stable covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors and pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-hydroxycarbamate
  • N-(tert-Butoxycarbonyl)ethanolamine
  • tert-Butyl N-(2-hydroxyethyl)carbamate

Uniqueness

What sets tert-butyl N-[2-hydroxy-2-(oxolan-3-yl)ethyl]carbamate apart from similar compounds is its oxolane ring, which provides additional sites for chemical modification and enhances its solubility and stability. This makes it a versatile compound in various applications, from organic synthesis to pharmaceutical development .

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl N-[2-hydroxy-2-(oxolan-3-yl)ethyl]carbamate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(13)8-4-5-15-7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)

InChI Key

WWIPPZQGZAUZIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1CCOC1)O

Origin of Product

United States

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